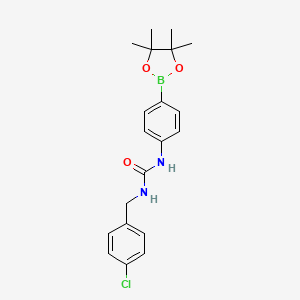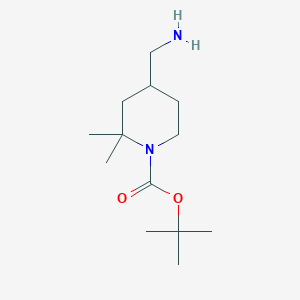![molecular formula C11H8Cl2N2O B2529382 (2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile CAS No. 339097-10-8](/img/structure/B2529382.png)
(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-Chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile, commonly referred to as CCCN, is a compound used in a variety of scientific research applications. It is a member of the nitrile group of compounds, which are organonitrogen compounds that contain the functional group C≡N. CCCN is a colorless liquid with a boiling point of 136°C and a melting point of -50°C. It is soluble in water and other organic solvents, making it a useful reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Environmental Toxicology and Degradation
- Herbicide Toxicity and Environmental Impact : Studies have focused on the environmental presence, toxicity, and degradation pathways of herbicides, including 2,4-D, highlighting the need for understanding their fate in the environment and potential toxicological effects on non-target species. The importance of monitoring and mitigating the environmental impacts of such chemicals is emphasized, suggesting a potential area of investigation for similar compounds (Zuanazzi et al., 2020).
Sorption and Environmental Behavior
- Sorption to Soil and Minerals : Research on the sorption behavior of phenoxy herbicides, including 2,4-D, to various soil components, has been conducted to understand their mobility and persistence in soil environments. These studies indicate that organic matter and iron oxides play significant roles in the sorption process, providing insights into how similar compounds might interact with soil and affect their environmental stability and bioavailability (Werner et al., 2012).
Treatment and Mitigation Strategies
- Wastewater Treatment : Investigations into treatment options for wastewater containing toxic pollutants from the pesticide industry demonstrate the challenges and potential technologies for removing such compounds. Biological processes and activated carbon have been identified as effective methods for treating high-strength wastewaters, suggesting avenues for research into the treatment of water contaminated with similar chemical entities (Goodwin et al., 2018).
Potential Impacts on Human and Ecosystem Health
- Eco-toxicological Effects : Reviews of the eco-toxicological effects of widely used herbicides, such as 2,4-D, have raised concerns about their potential impacts on aquatic systems, plant life, and human health. These studies call for a deeper understanding of the low-level exposure impacts and the development of regulations to protect populations from further exposure, hinting at the importance of examining similar compounds for their potential human and environmental health impacts (Islam et al., 2017).
Propiedades
IUPAC Name |
(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-5-11(16)8(6-14)7-15-10-3-1-9(13)2-4-10/h1-4,7,15H,5H2/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJLTOWLXHLFF-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)
![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)

![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)





![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)